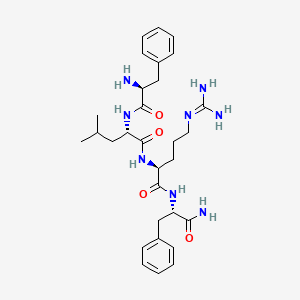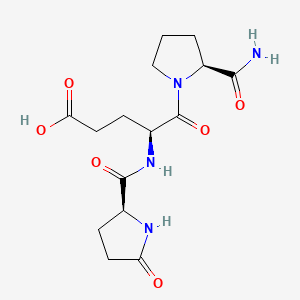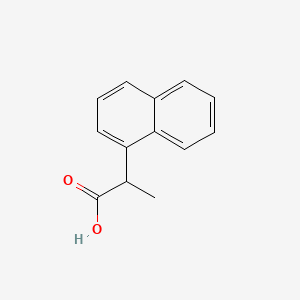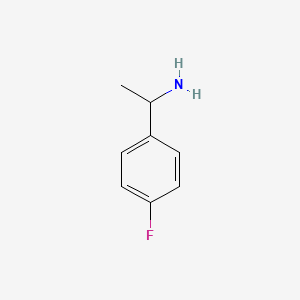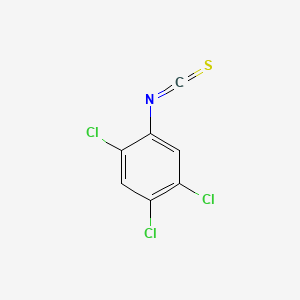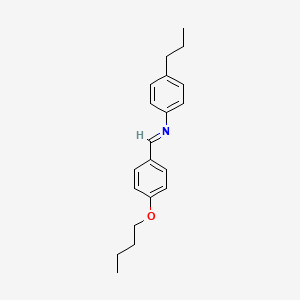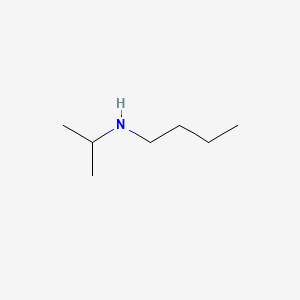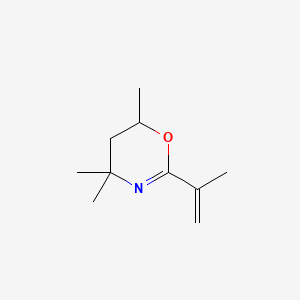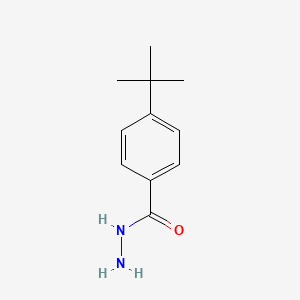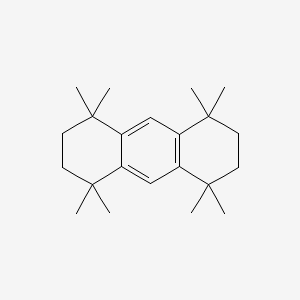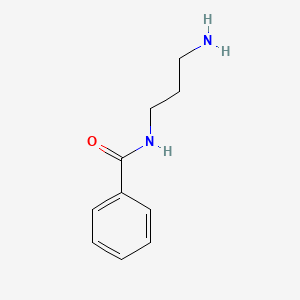
n-(3-Aminopropyl)benzamide
Übersicht
Beschreibung
N-(3-Aminopropyl)benzamide is an organic compound with the molecular formula C10H14N2O . It has a molecular weight of 178.231 Da . The compound is also known as N-benzoyl-1,3-diaminopropane.
Synthesis Analysis
The synthesis of N-(3-Aminopropyl)benzamide or similar compounds often involves the reaction of an appropriate benzoyl chloride with 1,3-diaminopropane . The reaction is typically carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) .Molecular Structure Analysis
The molecular structure of N-(3-Aminopropyl)benzamide consists of a benzamide group attached to a 3-aminopropyl group . The benzamide group consists of a benzene ring attached to a carboxamide group, and the 3-aminopropyl group consists of a three-carbon chain with an amine group at one end .Physical And Chemical Properties Analysis
N-(3-Aminopropyl)benzamide, like other amides, is expected to have high boiling and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . Amides with five or fewer carbon atoms are generally soluble in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Benzamides, including “n-(3-Aminopropyl)benzamide”, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamides have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have been studied for their antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory and Analgesic Properties
Benzamides have been reported to possess anti-inflammatory and analgesic properties . This makes them useful in the treatment of conditions associated with inflammation and pain .
Antitumor Activity
Benzamides have been widely used in the treatment of cancer . They have shown anti-tumor properties, making them potential candidates for the development of new cancer therapies .
Antifungal and Anti-HSV Activity
Benzamides have demonstrated antifungal and anti-HSV (Herpes Simplex Virus) activities . This suggests their potential use in the treatment of fungal infections and HSV .
Anti-platelet Activity
Amide derivatives, including benzamides, have shown anti-platelet activity . This property could be beneficial in the prevention of blood clot formation .
Use in Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPUGLWMPUQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286069 | |
| Record name | n-(3-aminopropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6108-74-3 | |
| Record name | NSC43691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-aminopropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


